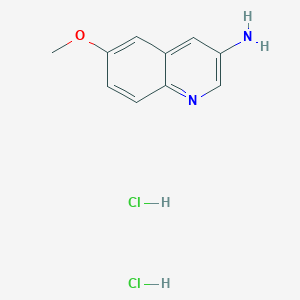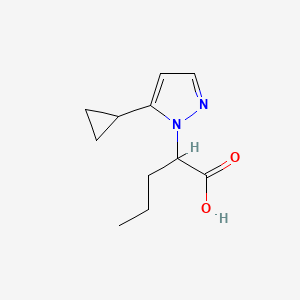
(E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate, also known as MitoBloCK-6, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial fission, a process that is essential for maintaining the normal structure and function of mitochondria.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
One of the key applications of derivatives related to "(E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate" is in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds showed very useful properties for PDT applications, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Another significant application is in the development of anti-cancer agents. Kumar et al. (2021) synthesized a novel compound with a structural similarity to the mentioned compound and evaluated its anti-breast cancer activity. The compound exhibited promising anticancer activity against MCF-7 breast cancer cell lines, surpassing the standard drug 4-hydroxytamoxifen in efficacy. This highlights the compound's potential in cancer research, particularly in developing new therapeutic agents for breast cancer (Kumar, Barnwal, Singh, & Jai, 2021).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been studied for their corrosion inhibition properties. Bedair et al. (2022) investigated the adsorption and corrosion inhibition properties of newly synthesized diazinyl derivatives for mild steel in hydrochloric acid. These compounds demonstrated high efficiency as corrosion inhibitors, showcasing their potential in protecting metals from corrosion, which is vital for extending the lifespan of metal structures and components (Bedair et al., 2022).
Antioxidant and Antimicrobial Activities
Compounds structurally related to "(E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate" have also been explored for their antioxidant and antimicrobial activities. Patil et al. (2011) synthesized a series of novel derivatives and tested them for antibacterial and antifungal activities. These studies found moderate activities against the tested microorganisms, indicating their potential use in developing new antimicrobial agents with antioxidant properties (Patil, Bagul, Swami, Kotharkar, & Darade, 2011).
Eigenschaften
IUPAC Name |
[4-[(E)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-19-18(28-20(21-19)22-10-12-26-13-11-22)14-15-6-8-16(9-7-15)27-29(24,25)17-4-2-1-3-5-17/h1-9,14H,10-13H2/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDIMZHWPNHCFN-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2822141.png)
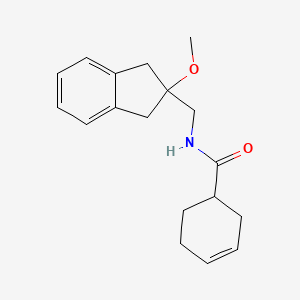
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2822147.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2822148.png)
![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2822149.png)
![Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate](/img/structure/B2822150.png)
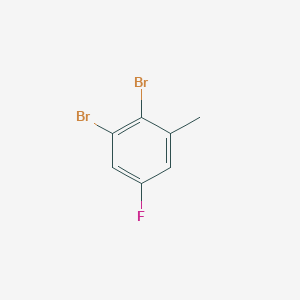
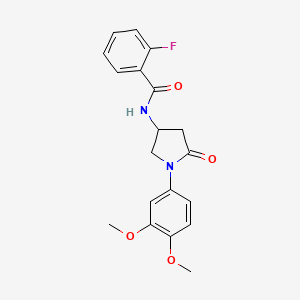
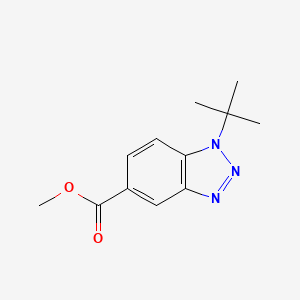
![2-(1-adamantyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2822157.png)
